4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid
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Overview
Description
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is a complex organic compound with the molecular formula C13H17NO6S2 and a molecular weight of 347.41 g/mol . This compound is characterized by the presence of a methanesulfonyl group, a phenylethenesulfonamido group, and a butanoic acid backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid typically involves multiple steps. One common method includes the reaction of a butanoic acid derivative with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. This is followed by the reaction with a phenylethenesulfonamide derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido group may also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)propanoic acid
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)pentanoic acid
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)hexanoic acid
Uniqueness
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butanoic acid backbone provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRSXFLYAYPGY-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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